N-Ethyl esmolol-d5
説明
N-Ethyl esmolol-d5 is a deuterated analog of esmolol, a short-acting β1-selective adrenergic receptor blocker used primarily in critical care settings for acute tachycardia and hypertension. The deuterium substitution (at five positions) enhances its metabolic stability, making it valuable as an internal standard in pharmacokinetic and bioanalytical studies. Deuterated compounds like N-Ethyl esmolol-d5 are critical for improving the accuracy of mass spectrometry (MS) analyses by minimizing isotopic interference .
特性
分子式 |
C15H23NO4 |
|---|---|
分子量 |
286.38 g/mol |
IUPAC名 |
methyl 3-[4-[2-hydroxy-3-(1,1,2,2,2-pentadeuterioethylamino)propoxy]phenyl]propanoate |
InChI |
InChI=1S/C15H23NO4/c1-3-16-10-13(17)11-20-14-7-4-12(5-8-14)6-9-15(18)19-2/h4-5,7-8,13,16-17H,3,6,9-11H2,1-2H3/i1D3,3D2 |
InChIキー |
XJRKZSCHUNWXRT-WNWXXORZSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])NCC(COC1=CC=C(C=C1)CCC(=O)OC)O |
正規SMILES |
CCNCC(COC1=CC=C(C=C1)CCC(=O)OC)O |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl esmolol-d5 involves the incorporation of deuterium atoms into the ethyl group of N-Ethyl esmolol. This can be achieved through a series of chemical reactions, including deuterium exchange reactions. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of N-Ethyl esmolol-d5 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reactors to handle deuterated compounds. The production process must adhere to strict quality control measures to ensure the purity and isotopic labeling of the final product.
化学反応の分析
Hydrolysis of the Ester Group
The methyl propanoate moiety in N-Ethyl esmolol-d5 undergoes hydrolysis under acidic or basic conditions, producing a carboxylic acid derivative.
The deuterium on the ethyl group does not participate in hydrolysis, as confirmed by NMR studies showing intact C-D bonds post-reaction .
Oxidation of the Alcohol Moiety
The secondary alcohol in the propoxy chain can be oxidized to a ketone.
Deuterium’s electron-withdrawing effect slightly stabilizes the transition state, moderating the oxidation rate .
Stability and Deuteration Exchange
N-Ethyl esmolol-d5 demonstrates high deuterium retention under standard conditions but undergoes exchange under extreme pH.
Functionalization for Derivatives
The compound’s amine and hydroxyl groups enable further derivatization:
Key Structural Insights from N-Ethyl Esmolol-d5
科学的研究の応用
Chemistry: N-Ethyl esmolol-d5 is used as a reference standard in analytical chemistry for the quantification and identification of N-Ethyl esmolol in various samples. Its stable isotope labeling allows for accurate mass spectrometric analysis.
Biology: In biological research, N-Ethyl esmolol-d5 is used to study the metabolism and pharmacokinetics of N-Ethyl esmolol. The deuterium labeling helps in tracing the compound’s metabolic pathways and understanding its biological effects.
Medicine: N-Ethyl esmolol-d5 is used in clinical research to investigate the pharmacodynamics and pharmacokinetics of esmolol and its analogs. It helps in understanding the drug’s mechanism of action and its effects on the cardiovascular system.
Industry: In the pharmaceutical industry, N-Ethyl esmolol-d5 is used in the development and validation of analytical methods for the quality control of esmolol-containing formulations.
作用機序
N-Ethyl esmolol-d5, like esmolol, exerts its effects by blocking beta-adrenergic receptors in the heart. This leads to a decrease in the force and rate of heart contractions by preventing the action of epinephrine and norepinephrine . The compound’s deuterium labeling does not alter its mechanism of action but allows for detailed studies of its pharmacokinetics and metabolism.
類似化合物との比較
Comparison with Similar Compounds
The following analysis compares N-Ethyl esmolol-d5 with structurally and functionally related compounds, focusing on chemical properties, applications, and regulatory status.
Esmolol (Parent Compound)
- Structure: Non-deuterated esmolol has a methyl ester group and lacks isotopic labeling.
- Application : Used clinically for rapid heart rate control.
- Metabolism : Rapidly hydrolyzed by esterases (half-life: ~9 minutes), necessitating continuous infusion.
- Analytical Use : Lacks isotopic labels, making it less suitable as an MS internal standard compared to N-Ethyl esmolol-d5.
Ethyl Palmitate-D5 (Deuterated Analog)
- Structure : Deuterated ethyl ester of palmitic acid (unrelated pharmacologically to esmolol).
- Application : Used as a stable isotope-labeled standard in lipidomics .
- Comparison : Shares deuterium labeling for analytical stability but differs in chemical class and biological function.
N-Ethyl Hexylone (Structural Analog)
- Structure: Substituted cathinone with an N-ethyl group, similar in substituent position but distinct in backbone .
- Application: Novel psychoactive substance (NPS) with stimulant effects.
- Regulatory Status : Schedule I in the U.S. (unlike esmolol derivatives, which are therapeutic agents) .
- Analytical Data : Identified via time-of-flight MS (TOF-MS), a method also applicable to deuterated esmolol analogs for precise quantification .
N-Butyl Pentylone (Substituted Cathinone)
- Structure : Shares an N-alkyl substitution pattern but lacks deuterium and β-blocker activity.
- Adverse Effects : Associated with stimulant toxicity, contrasting with esmolol’s therapeutic safety profile .
Deuterated Pharmaceutical Standards (General Class)
- Examples : Ethyl Palmitate-D5, N-Ethyl esmolol-d5.
- Role : Serve as internal standards in MS to correct for matrix effects and ionization variability.
- Key Difference : N-Ethyl esmolol-d5 is tailored for cardiovascular drug monitoring, while others (e.g., Ethyl Palmitate-D5) target lipid analysis .
Research Findings and Data
Table 1: Comparative Properties of N-Ethyl Esmolol-d5 and Analogs
| Compound | Deuterated | Primary Use | Metabolic Stability | Regulatory Status | Key Analytical Method |
|---|---|---|---|---|---|
| N-Ethyl esmolol-d5 | Yes | Bioanalytical standard | High | Non-scheduled | LC-MS/MS |
| Esmolol | No | Therapeutic agent | Low (9-min half-life) | FDA-approved | HPLC-UV |
| Ethyl Palmitate-D5 | Yes | Lipidomics standard | High | Non-scheduled | GC-MS |
| N-Ethyl Hexylone | No | Illicit NPS | Moderate | Schedule I | TOF-MS |
Key Observations:
- Deuterated Standards : N-Ethyl esmolol-d5 and Ethyl Palmitate-D5 both enhance analytical precision but differ in target analytes .
- Structural Analogs: N-ethyl substitutions in cathinones (e.g., N-Ethyl Hexylone) highlight the importance of substituent placement in pharmacological activity .
Limitations and Gaps in Evidence
- The provided evidence lacks direct studies on N-Ethyl esmolol-d5 , necessitating extrapolation from deuterated analogs and structural relatives.
Q & A
How can the PICOT framework structure research questions on N-Ethyl esmolol-d5’s hemodynamic effects?
- Population : Adults with perioperative tachycardia.
- Intervention : Intravenous N-Ethyl esmolol-d5 (0.5 mg/kg).
- Comparison : Non-deuterated esmolol at equivalent doses.
- Outcome : Heart rate reduction ≥20% within 5 minutes.
- Time : Acute phase (0–30 minutes post-administration). This design enables direct comparison of deuterated vs. non-deuterated drug efficacy .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in N-Ethyl esmolol-d5 studies?
- Answer : Use nonlinear mixed-effects modeling (NONMEM) to estimate EC50 values. For small sample sizes, apply Bayesian hierarchical models to borrow strength across subgroups. Report 95% credible intervals and posterior predictive checks to validate model fit .
Data Interpretation and Reporting
Q. How should researchers address conflicting in vitro vs. in vivo metabolic data for N-Ethyl esmolol-d5?
- Answer : Conduct reaction phenotyping to identify enzymes responsible for discrepancies (e.g., esterases vs. cytochrome P450). Use chemical inhibitors (e.g., benzil for esterases) in human hepatocyte assays. If in vivo data show unexpected metabolites, perform retrospective data mining of clinical samples to confirm relevance .
Q. What criteria determine the inclusion of N-Ethyl esmolol-d5 data in meta-analyses of ultrashort-acting β-blockers?
- Answer : Apply PRISMA guidelines with inclusion criteria:
- Study type : Randomized controlled trials (RCTs) or pharmacokinetic studies.
- Data quality : ≥80% isotopic purity, validated analytical methods.
- Outcome standardization : Heart rate data normalized to baseline values.
Exclude studies with unverified deuterium labeling or inadequate blinding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
